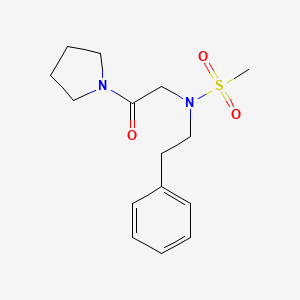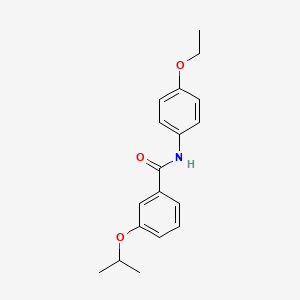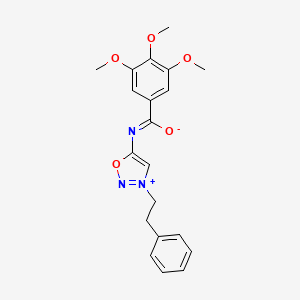
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPT is a thiourea derivative that has been synthesized using different methods, including the reaction of 3,4-dimethoxyaniline with methyl-4-piperazinecarbodithioate.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation. In addition, this compound has been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of oxidative stress and inflammation, vasodilatory effects, and reduction of blood pressure. This compound has also been found to increase the expression of antioxidant enzymes and to reduce the production of reactive oxygen species. In addition, this compound has been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for lab experiments, including its ability to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and activate the AMP-activated protein kinase pathway. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the scientific research on N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, including the investigation of its potential therapeutic applications in other diseases, such as diabetes and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity. In addition, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in scientific research and potential clinical applications.
Conclusion
This compound is a thiourea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of oxidative stress and inflammation, vasodilatory effects, and reduction of blood pressure. This compound also has several advantages for lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and activate the AMP-activated protein kinase pathway. However, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized using different methods, including the reaction of 3,4-dimethoxyaniline with methyl-4-piperazinecarbodithioate. This process involves the reaction of the two compounds in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization. Other methods of synthesizing this compound include the reaction of 3,4-dimethoxyaniline with methylisothiocyanate and the reaction of 3,4-dimethoxyaniline with methylisocyanate.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to have potential therapeutic applications in various scientific research fields, including cancer treatment, neuroprotection, and cardiovascular diseases. In cancer treatment, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular diseases, this compound has been found to have vasodilatory effects and to reduce blood pressure.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17-6-8-18(9-7-17)16-14(21)15-11-4-5-12(19-2)13(10-11)20-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBLZPDIRJXXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)

![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)





![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)


![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)